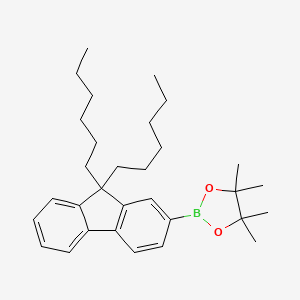

2-(9,9-二己基-9H-芴-2-基)-4,4,5,5-四甲基-1,3,2-二恶杂硼环丁烷

描述

“(9,9-Dihexyl-9H-fluoren-2-yl)boronic acid”, also known as DHFBA, is a boronic acid derivative that is widely used in various fields of scientific research and industry. It has a molecular weight of 378.36 .

Synthesis Analysis

The synthesis of this compound involves several steps, including the use of n-butyllithium, B (OMe)3, and 6M HCl (aq). The acidified solution is stirred at room temperature overnight and then extracted with ethyl acetate .Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C25H35BO2 .Physical and Chemical Properties Analysis

This compound has a boiling point of 542.2±53.0 C at 760 mmHg and a melting point of 98 C . It is a solid at room temperature .科学研究应用

有机发光二极管 (OLED) 中的应用

- 蓝色荧光材料:合成的芘基分子结合 2-(9,9-二己基-9H-芴-2-基)-4,4,5,5-四甲基-1,3,2-二恶杂硼环丁烷,显示出作为 OLED 中蓝光发射材料的潜力,具有高纯度和稳定性 (Hu, Hiyoshi, Do, & Yamato, 2010)。

- 亮度增强型发射调谐纳米粒子:该化合物有助于为 OLED 创造具有高荧光亮度和可调谐发射特性的纳米粒子 (Fischer, Baier, & Mecking, 2013)。

聚合物合成中的应用

- 链增长聚合:用于钯催化的缩聚反应,以生产具有窄分子量分布的明确聚芴,这与材料科学和聚合物化学有关 (Yokoyama, Suzuki, Kubota, Ohuchi, Higashimura, & Yokozawa, 2007)。

- 芴基共轭聚合物:它是芴基共轭聚合物合成中的关键成分,这些聚合物在各种光学和电子应用中很重要 (Ranger, Rondeau, & Leclerc, 1997)。

太阳能电池技术中的应用

- 有机太阳能电池:在低带隙聚合物的合成中发挥着至关重要的作用,用于有机太阳能电池应用,提高了这些可再生能源设备的效率和稳定性 (Meena, Mohammad, Dutta, & Jacob, 2018)。

安全和危害

The safety information available indicates that this compound may cause skin irritation (H315) and serious eye irritation (H319). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing hands and other exposed areas thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

作用机制

Mode of Action

Boronic acids, in general, are known to form reversible covalent complexes with proteins, particularly with serine or threonine residues. This can lead to the inhibition or modulation of the protein’s function .

Biochemical Pathways

Without a known specific target, it’s challenging to summarize the affected biochemical pathways of this compound . Boronic acids are often used in the synthesis of pharmaceuticals and bioactive compounds, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

As a boronic acid derivative, its bioavailability could be influenced by factors such as its pKa, lipophilicity, and the presence of transporters .

Result of Action

Boronic acids are known to have diverse biological activities, including antibacterial, antifungal, and anticancer effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability . For instance, the reactivity of boronic acids is known to be pH-dependent .

生化分析

Biochemical Properties

2-(9,9-Dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane plays a crucial role in biochemical reactions, particularly in the field of organic synthesis and medicinal chemistry. This compound interacts with various enzymes, proteins, and other biomolecules through its boronic acid moiety, which can form reversible covalent bonds with diols and other nucleophiles. These interactions are essential in the development of enzyme inhibitors and as intermediates in the synthesis of complex organic molecules .

Cellular Effects

The effects of 2-(9,9-Dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases and phosphatases, thereby altering phosphorylation states and downstream signaling events. Additionally, it can impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 2-(9,9-Dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane exerts its effects through specific binding interactions with biomolecules. The boronic acid group can inhibit enzymes by forming stable complexes with active site residues, thereby blocking substrate access. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic purposes. Furthermore, the compound can modulate gene expression by binding to DNA or RNA, influencing transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(9,9-Dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions but can degrade under extreme pH or temperature variations. Long-term exposure to this compound in vitro or in vivo can lead to cumulative effects on cellular processes, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of 2-(9,9-Dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and beneficial effects on specific biochemical pathways. At higher doses, it can induce toxic or adverse effects, including oxidative stress and cellular apoptosis. Threshold effects are observed, where a certain concentration is required to elicit significant biological responses .

Metabolic Pathways

2-(9,9-Dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is involved in various metabolic pathways. It interacts with enzymes such as oxidoreductases and transferases, influencing metabolic flux and metabolite levels. The compound can be metabolized through oxidation and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities .

Transport and Distribution

Within cells and tissues, 2-(9,9-Dihexyl-9H-fluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-Dioxaborolane is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. The compound’s lipophilic nature facilitates its incorporation into cellular membranes, affecting its distribution and activity .

属性

IUPAC Name |

2-(9,9-dihexylfluoren-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H45BO2/c1-7-9-11-15-21-31(22-16-12-10-8-2)27-18-14-13-17-25(27)26-20-19-24(23-28(26)31)32-33-29(3,4)30(5,6)34-32/h13-14,17-20,23H,7-12,15-16,21-22H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNKABJMPACFCMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C4=CC=CC=C4C3(CCCCCC)CCCCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H45BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

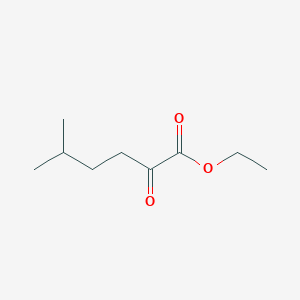

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(5-Pyrimidinyl)phenyl]ethanone](/img/structure/B3120525.png)

![4-[(2-Ethoxyethoxy)methyl]piperidine](/img/structure/B3120529.png)